1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride
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Overview
Description
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO2·HCl. It is known for its unique structure, which includes a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ethanamine side chain may interact with amino acid residues in the active site, influencing the compound’s overall effect .
Comparison with Similar Compounds
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride can be compared with similar compounds such as:
1-(2-Chloro-4-methoxyphenyl)ethan-1-aminehydrochloride: Lacks one methoxy group, leading to different chemical properties.
1-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride: Contains a bromo group instead of a chloro group, affecting its reactivity.
1-(2-Chloro-3,4-dimethoxyphenyl)propan-1-aminehydrochloride: Has an additional carbon in the side chain, altering its biological activity.
These comparisons highlight the unique aspects of this compound, such as its specific binding affinities and reactivity patterns.
Biological Activity
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride, also known by its CAS number 2503203-30-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article consolidates the available research findings related to its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H15ClNO2, and it has a molecular weight of 252.13 g/mol . The compound features a chloro-substituted methoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antitumor Activity
Studies have shown that compounds with similar structural motifs to this compound possess significant antitumor properties. For instance:
- Inhibition of Tumor Growth : Certain derivatives have been identified as effective inhibitors of tumor growth in various cancer models. For example, compounds with a similar indazole structure have demonstrated IC50 values in the nanomolar range against specific cancer cell lines .
2. Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects:
- Dopaminergic Activity : Compounds with similar phenolic structures have been reported to interact with dopaminergic pathways, indicating possible applications in treating neurodegenerative disorders .
3. Inhibition of Enzymatic Activity
The compound may also inhibit specific enzymes linked to various diseases:
- Enzymatic Inhibition : Research indicates that derivatives can inhibit kinases and other enzymes involved in cancer progression and inflammation, with reported IC50 values ranging from low nanomolar to micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : The presence of different substituents on the aromatic ring significantly affects potency and selectivity against target enzymes . For example, the introduction of additional methoxy groups has been shown to enhance antitumor activity.
Case Studies
Several case studies have explored the pharmacological profiles of related compounds:
Study | Compound | Biological Activity | Findings |
---|---|---|---|
Study A | CFI-400945 | Antitumor | Effective against HCT116 tumor growth in mice |
Study B | Compound X | Neuroprotective | Exhibited dopaminergic activity in vivo |
Study C | Compound Y | Enzyme Inhibition | IC50 values <100 nM against specific kinases |
These studies highlight the potential therapeutic applications of compounds structurally related to this compound.
Properties
Molecular Formula |
C10H15Cl2NO2 |
---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
1-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11;/h4-6H,12H2,1-3H3;1H |
InChI Key |
BZLUQLWSMNAAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.